molecular formula C19H27N3O2S B4114914 2-Ethylsulfonyl-1-(3-phenylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole

2-Ethylsulfonyl-1-(3-phenylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole

Cat. No.: B4114914
M. Wt: 361.5 g/mol
InChI Key: MAUNBPXSZZUSST-UHFFFAOYSA-N
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Description

2-Ethylsulfonyl-1-(3-phenylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an imidazole ring substituted with ethylsulfonyl, phenylpropyl, and pyrrolidinylmethyl groups, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

2-ethylsulfonyl-1-(3-phenylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-2-25(23,24)19-20-15-18(16-21-12-6-7-13-21)22(19)14-8-11-17-9-4-3-5-10-17/h3-5,9-10,15H,2,6-8,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUNBPXSZZUSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfonyl-1-(3-phenylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through Friedel-Crafts alkylation using phenylpropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced through nucleophilic substitution reactions using pyrrolidine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfonyl-1-(3-phenylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Pyrrolidine, alkyl halides, and polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-Ethylsulfonyl-1-(3-phenylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethylsulfonyl-1-(3-phenylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the ethylsulfonyl, phenylpropyl, and pyrrolidinylmethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfonyl)-1-(3-phenylpropyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole
  • 2-(ethylsulfonyl)-1-(3-phenylpropyl)-5-(1-piperidinylmethyl)-1H-imidazole
  • 2-(ethylsulfonyl)-1-(3-phenylpropyl)-5-(1-morpholinylmethyl)-1H-imidazole

Uniqueness

2-Ethylsulfonyl-1-(3-phenylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole is unique due to the specific combination of substituents on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, while the phenylpropyl and pyrrolidinylmethyl groups contribute to its binding interactions and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylsulfonyl-1-(3-phenylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole
Reactant of Route 2
2-Ethylsulfonyl-1-(3-phenylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole

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